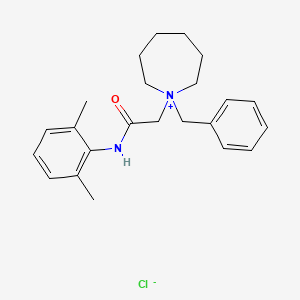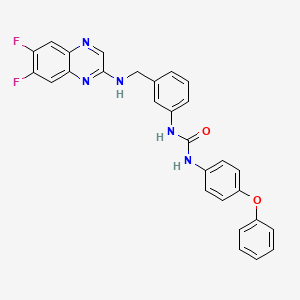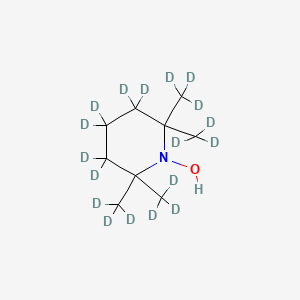
Tempo-d18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tempo-d18, also known as deuterium-labeled Tempo, is a stable isotopic variant of Tempo (2,2,6,6-tetramethylpiperidine 1-oxyl). Tempo is a classic nitroxide radical and is widely recognized for its role as a selective scavenger of reactive oxygen species. This compound retains the chemical properties of Tempo but incorporates deuterium atoms, making it useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
Tempo-d18 is synthesized by replacing the hydrogen atoms in Tempo with deuterium atoms. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure complete deuteration without altering the chemical structure of Tempo .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
化学反応の分析
Types of Reactions
Tempo-d18 undergoes various types of chemical reactions, including:
Oxidation: this compound can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: This compound can participate in substitution reactions where the nitroxide radical is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite and copper(II) salts. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Functionalized nitroxide radicals.
科学的研究の応用
Tempo-d18 has a wide range of applications in scientific research, including:
Chemistry: Used as an organocatalyst for oxidation reactions and as a spin label in electron paramagnetic resonance spectroscopy.
Biology: Employed in studies of oxidative stress and as a probe for reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and its role in protecting against oxidative damage.
Industry: Utilized in the synthesis of fine chemicals and as a stabilizer in polymer chemistry
作用機序
Tempo-d18 exerts its effects through its nitroxide radical, which can scavenge reactive oxygen species and catalyze oxidation reactions. The nitroxide radical is converted to a nitrosonium cation during oxidation, which then reacts with the target substrate. This catalytic cycle allows this compound to efficiently mediate oxidation reactions and protect against oxidative damage .
類似化合物との比較
Similar Compounds
Tempo: The non-deuterated form of Tempo-d18.
4-Hydroxy-TEMPO: A hydroxylated derivative of Tempo.
4-Amino-TEMPO: An amino-substituted derivative of Tempo
Uniqueness
This compound is unique due to its incorporation of deuterium atoms, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in studies requiring isotopic labeling and in applications where deuterium’s kinetic isotope effect is beneficial .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
175.36 g/mol |
IUPAC名 |
3,3,4,4,5,5-hexadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |
InChIキー |
VUZNLSBZRVZGIK-UWBLXWIRSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1(CCCC(N1O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


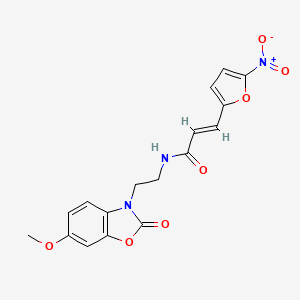

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
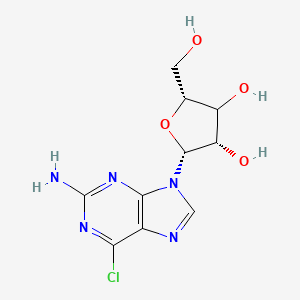
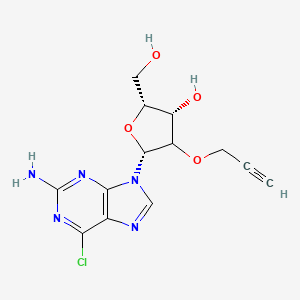
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
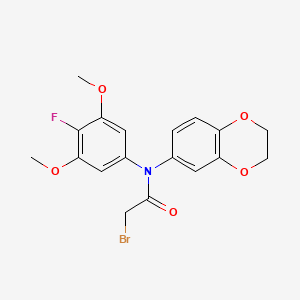
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

